molecular formula C14H16 B14545575 Naphthalene, 1-methyl-2-(1-methylethyl)- CAS No. 61994-26-1

Naphthalene, 1-methyl-2-(1-methylethyl)-

Cat. No.: B14545575
CAS No.: 61994-26-1
M. Wt: 184.28 g/mol
InChI Key: GTKHTBAAZHJSNR-UHFFFAOYSA-N
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Description

Naphthalene, 1-methyl-2-(1-methylethyl)-, also known as 2-isopropyl-1-methylnaphthalene, is an organic compound with the molecular formula C₁₄H₁₆ and a molecular weight of 184.2768 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a methyl group and an isopropyl group attached to the naphthalene ring system.

Preparation Methods

The synthesis of naphthalene, 1-methyl-2-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of several hours . Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Naphthalene, 1-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.

Scientific Research Applications

Naphthalene, 1-methyl-2-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a model compound in studies of aromatic substitution reactions.

    Biology: This compound is utilized in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic hydrocarbons.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on cellular processes and its use as a scaffold for drug development.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene, 1-methyl-2-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Naphthalene, 1-methyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of naphthalene, 1-methyl-2-(1-methylethyl)-, which can influence its chemical behavior and applications.

Properties

CAS No.

61994-26-1

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-2-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16/c1-10(2)13-9-8-12-6-4-5-7-14(12)11(13)3/h4-10H,1-3H3

InChI Key

GTKHTBAAZHJSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(C)C

Origin of Product

United States

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